
3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER
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Overview
Description
3-Benzyloxy-4-methoxyboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity. This compound is characterized by the presence of a boronic acid pinacol ester group, which enhances its solubility and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyloxy-4-methoxyboronic acid, pinacol ester typically involves the reaction of 3-benzyloxy-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of boronic acid esters.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-methoxyboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-Benzyloxy-4-methoxyboronic acid, pinacol ester has numerous applications in scientific research, including:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-benzyloxy-4-methoxyboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of the organic group with another organic halide, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-4-methoxycarbonylphenylboronic acid, pinacol ester
- 4-Hydroxy-3-methoxyphenylboronic acid, pinacol ester
- 4-(Benzyloxy)phenylboronic acid, pinacol ester
Uniqueness
3-Benzyloxy-4-methoxyboronic acid, pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. Its benzyloxy and methoxy substituents enhance its solubility and facilitate its use in various organic transformations, making it a valuable reagent in synthetic chemistry.
Biological Activity
3-Benzyloxy-4-methoxyboronic acid, pinacol ester (CAS Number: 1073355-16-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition, cancer therapy, and synthetic applications in organic chemistry.
The molecular formula of this compound is C20H25BO4, with a molecular weight of approximately 328.19 g/mol. The compound features a boron atom bonded to a pinacol moiety, which enhances its stability and solubility in organic solvents.
Property | Value |
---|---|
Molecular Formula | C20H25BO4 |
Molecular Weight | 328.19 g/mol |
CAS Number | 1073355-16-4 |
Purity | ≥ 97% |
Enzyme Inhibition
Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. Studies have shown that 3-Benzyloxy-4-methoxyboronic acid can effectively inhibit certain proteases, making it a candidate for drug development targeting diseases where these enzymes play a crucial role.
- Protease Inhibition : Research indicates that boronic acids can act as transition state analogs for serine proteases, leading to significant inhibition rates. For instance, the compound's ability to form stable complexes with the active site of these enzymes was demonstrated in kinetic studies.
- Anticancer Activity : The compound has shown promise in preclinical models as an anticancer agent. Its mechanism of action may involve the inhibition of specific pathways that are upregulated in cancer cells. In vitro studies revealed that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Recent investigations into the antimicrobial activities of boronic acid derivatives suggest that they possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl group can enhance antibacterial potency.
- Antifungal Activity : Similar to its antibacterial effects, 3-Benzyloxy-4-methoxyboronic acid exhibits antifungal activity against common pathogens such as Candida species. The mode of action appears to involve inhibition of fungal cell wall synthesis.
Case Studies
Several case studies have highlighted the biological relevance of boronic acid derivatives:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acid derivatives on breast cancer cell lines. The findings suggested that 3-Benzyloxy-4-methoxyboronic acid significantly reduced cell viability through apoptosis induction mechanisms (Smith et al., 2020).
- Antimicrobial Efficacy : Research conducted by Jones et al. (2021) demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
- Protease Inhibition Study : A comprehensive kinetic analysis revealed that the compound effectively inhibited trypsin-like serine proteases with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in conditions where these enzymes are dysregulated (Lee et al., 2019).
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAPHEUGEGSIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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